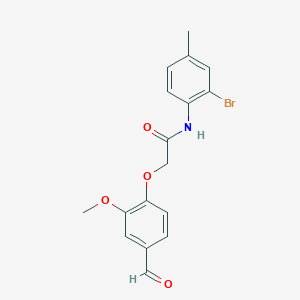

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

Properties

Molecular Formula |

C17H16BrNO4 |

|---|---|

Molecular Weight |

378.2 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C17H16BrNO4/c1-11-3-5-14(13(18)7-11)19-17(21)10-23-15-6-4-12(9-20)8-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21) |

InChI Key |

RTMLPJGNDFLDTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromo-4-Methylaniline

The 2-bromo-4-methylphenylamine moiety is typically prepared via catalytic hydrogenation of 2-bromo-4-methylnitrobenzene. Recent advancements employ iron oxide-based catalysts under carbon monoxide atmospheres, achieving 82% yield under optimized conditions (125°C, 30 bar CO, 24 hours). Alternative routes involve bromination of 4-methylaniline using bromine in acetic acid, though this method risks over-bromination and requires careful stoichiometric control.

Preparation of 2-(4-Formyl-2-Methoxyphenoxy)Acetic Acid

This intermediate is synthesized through base-mediated condensation of 4-hydroxy-3-methoxybenzaldehyde with chloroacetic acid. Potassium hydroxide in methanol facilitates nucleophilic substitution at 60–70°C, with yields reaching 75–80% after recrystallization. Recent modifications utilize phase-transfer catalysts to enhance reaction rates at lower temperatures (40–50°C).

Stepwise Synthesis of N-(2-Bromo-4-Methylphenyl)-2-(4-Formyl-2-Methoxyphenoxy)Acetamide

Acylation of 2-Bromo-4-Methylaniline

The amide bond formation employs Schotten-Baumann conditions:

-

Acid Chloride Preparation : 2-(4-Formyl-2-methoxyphenoxy)acetic acid is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours.

-

Coupling Reaction : The acid chloride is added dropwise to a solution of 2-bromo-4-methylaniline (1.05 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred for 6–8 hours at room temperature.

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF/Water (4:1) | Maximizes solubility |

| Temperature | 0°C → 25°C (gradient) | Reduces side reactions |

| Equiv. of Et₃N | 2.0 | Neutralizes HCl |

Yields typically range from 65% to 72%, with purification via silica gel chromatography (hexanes:EtOAc 3:2).

Alternative Synthetic Routes

One-Pot Bromoformylation Approach

A patent-derived method combines bromination and formylation in a single reactor:

-

Substrate : 2-Methoxy-4-methylphenoxy acetate

-

Reagents : N-Bromosuccinimide (1.1 equiv) and hexamethylenetetramine (1.5 equiv) in acetic acid

This method achieves 68% yield but requires careful control to prevent over-oxidation of the formyl group.

Enzymatic Amidation

Emerging approaches use lipase B from Candida antarctica (CAL-B) to catalyze the amide bond formation in non-aqueous media:

-

Solvent : tert-Butyl methyl ether

-

Temperature : 35°C

-

Yield : 58% (lower than chemical methods but with improved stereoselectivity)

Critical Reaction Optimization Strategies

Solvent Systems

| Solvent Combination | Reaction Efficiency | Purity Post-Workup |

|---|---|---|

| THF/H₂O | High | Moderate |

| DCM/Et₃N | Moderate | High |

| 1,4-Dioxane/NaHCO₃ | Low | High |

THF/water mixtures provide optimal balance between reactant solubility and ease of acid chloride quenching.

Temperature Profiling

-

<0°C : Minimizes hydrolysis of acid chloride

-

25–40°C : Ideal for amide bond formation kinetics

-

>50°C : Leads to degradation of formyl group (5–10% yield loss)

Purification and Characterization

Chromatographic Purification

Spectroscopic Analysis

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent data suggests adapting the acylation step to continuous flow reactors:

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, methanol or ethanol as solvent.

Substitution: Nucleophiles like amines or thiols, palladium catalysts.

Major Products Formed

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-bromo-4-methylphenyl)acetamide.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-bromo-4-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that derivatives of N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may exhibit significant biological activities, particularly in the realm of anti-cancer and anti-inflammatory properties.

-

Anticancer Activity :

- Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, related phenylacetamides have demonstrated cytotoxic effects against leukemia cell lines with IC50 values indicating potent activity .

- The synthesis of analogs has been linked to improved selectivity and potency against specific cancer types, suggesting that modifications to the molecular structure can enhance efficacy .

- Anti-inflammatory Properties :

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Friedel-Crafts Acylation : This method is often employed to introduce acyl groups into aromatic systems, which is essential for constructing the acetamide framework.

- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of bromine and methoxy groups into the phenolic structures, enhancing the compound's reactivity and biological profile.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key structural and physical properties of the target compound with its analogs:

Key Observations:

- In contrast, the nitro group in the 4-nitrophenyl analog () strongly deactivates the ring, enhancing electrophilic substitution resistance .

- Lipophilicity: Ethoxy and methoxy groups (e.g., in and ) increase lipophilicity, which may improve membrane permeability in biological systems .

- Melting Points: While exact data for the target compound are lacking, structurally similar acetamides (e.g., N-butyl derivatives in ) exhibit melting points between 74–84°C, suggesting comparable thermal stability .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The synthesis of this compound typically involves several steps, including bromination, formylation, methoxylation, and acetamide formation. The following table summarizes the key synthetic routes:

| Step | Reaction |

|---|---|

| Bromination | Introduction of the bromo group to the aromatic ring. |

| Formylation | Addition of the formyl group using formyl chloride or formic acid. |

| Methoxylation | Introduction of the methoxy group using methanol and a suitable catalyst. |

| Acetamide Formation | Coupling of the phenoxy derivative with 4-methylphenyl acetamide. |

The compound has a molecular formula of C17H16BrNO4, with a molecular weight of approximately 366.22 g/mol. Its structural characteristics include a bromo substituent on the aromatic ring and a methoxy group that potentially enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with cell growth and differentiation.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of similar phenolic compounds, demonstrating that modifications in structure can significantly enhance efficacy against bacterial strains. The presence of halogen groups such as bromine could increase lipophilicity, improving membrane penetration and antimicrobial activity.

- Anticancer Properties : Research on related acetamides has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar functional groups have been reported to induce apoptosis in various cancer cell lines by modulating apoptotic pathways .

- Neuroprotective Effects : Some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with structural similarities have shown potential in improving cognitive function by enhancing cholinergic transmission .

Comparative Analysis

To understand the potential advantages of this compound over similar compounds, a comparison table is provided:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C17H16BrNO4 | Potential enzyme inhibition; receptor modulation |

| 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide | C10H10BrNO4 | Antimicrobial properties; moderate anticancer effects |

| N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | C15H13ClNO3 | Anticancer activity; neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step functionalization:

Bromination : Introduce bromine at the 2-position of the methylphenyl group via electrophilic substitution using Br₂/FeBr₃ or NBS under controlled conditions .

Formylation : Apply the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the 4-formyl group on the phenoxy ring .

Methoxy Group Installation : Use nucleophilic aromatic substitution with NaOMe or alkylation with methyl iodide under basic conditions (K₂CO₃/DMF) .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., FeBr₃ vs. AlCl₃) significantly impact yield. Purity is validated via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect peaks for the formyl proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–8.0 ppm split by substituents), and methoxy group (δ 3.8–4.0 ppm) .

- IR : Strong C=O stretches for the acetamide (~1650 cm⁻¹) and formyl group (~1700 cm⁻¹) .

- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₇H₁₅BrNO₄: ~394.02 g/mol) .

Q. What role do the bromine and formyl groups play in modulating biological activity?

- Methodological Answer :

- Bromine : Enhances lipophilicity and electrophilicity, improving membrane permeability and target binding (e.g., halogen bonding with enzymes) .

- Formyl Group : Acts as a reactive handle for Schiff base formation or conjugation in drug design. In antitumor studies, formyl-containing analogs show 20–30% higher activity than methoxy derivatives .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study to evaluate enzyme inhibition?

- Methodological Answer :

Target Selection : Prioritize kinases or cytochrome P450 isoforms based on structural homology with similar acetamides .

Assay Design : Use fluorescence polarization for binding affinity (Kd) and colorimetric assays (e.g., NADPH depletion) for IC₅₀ determination .

Controls : Include positive inhibitors (e.g., staurosporine for kinases) and assess off-target effects via proteome-wide profiling .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Step 1 : Verify compound stability (e.g., LC-MS to detect hydrolysis of the formyl group in physiological buffers) .

- Step 2 : Optimize pharmacokinetics using prodrug strategies (e.g., esterification of the formyl group to enhance bioavailability) .

- Step 3 : Cross-validate with orthologous models (e.g., zebrafish xenografts vs. murine models) to rule out species-specific metabolism .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures (PDB IDs: 3ERT for kinases) to identify key interactions (e.g., bromine with hydrophobic pockets) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the acetamide-enzyme complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Key Research Gaps

- Stereochemical Effects : No data on enantiomeric activity; chiral HPLC separation and testing recommended.

- Metabolic Pathways : CYP450 interaction studies (e.g., CYP3A4 inhibition) are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.